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Compound of Interest

Compound Name: (3-Hydroxy-p-tolyl)urea

Cat. No.: B098934

For Researchers, Scientists, and Drug Development Professionals
Introduction

(3-Hydroxy-p-tolyl)urea, with the CAS Registry Number 16704-78-2, is a urea derivative of
interest in medicinal chemistry and materials science. A thorough understanding of its structural
and electronic properties is paramount for its application and development. This technical guide
provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for (3-
Hydroxy-p-tolyl)urea. While direct experimental data for this specific molecule is not readily
available in the public domain, this document extrapolates the expected spectral characteristics
based on data from structurally similar compounds, including various substituted urea
derivatives. This guide also outlines the standard experimental protocols for acquiring such
data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-Hydroxy-p-tolyl)urea.
These predictions are based on the analysis of published data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.20 S 1H Ar-OH
~8.30 S 1H NH
~7.00 d,J=8.0Hz 1H Ar-H
~6.85 d,J=80Hz 1H Ar-H
~6.70 S 1H Ar-H
~6.50 S 2H NH:2
~2.20 S 3H Ar-CHs

Table 2: Predicted 13C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (8) ppm Assignment
~157.0 C=0 (Urea)
~155.0 Ar-C (C-OH)
~138.0 Ar-C (C-CHs)
~130.0 Ar-C
~125.0 Ar-C
~118.0 Ar-CH
~115.0 Ar-CH
~112.0 Ar-CH
~20.0 Ar-CHs
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Intensity

Assignment

3450 - 3300 Strong, Broad O-H Stretch (Phenolic)
3350 - 3150 Strong N-H Stretch (Urea)
~1650 Strong C=0 Stretch (Amide I)
~1600 Medium N-H Bend (Amide II)
1550 - 1450 Medium C=C Stretch (Aromatic)
~1250 Medium C-0O Stretch (Phenolic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

mlz Relative Intensity (%) Assignment

~166 High [M]* (Molecular lon)
~149 Medium [M - NHs]*

~121 High [M - HNCOJ*

~106 Medium [C7HeO] "

~93 Medium [CeHsO]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for (3-Hydroxy-p-tolyl)urea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of (3-Hydroxy-p-tolyl)urea in 0.6 mL

of deuterated dimethyl sulfoxide (DMSO-ds). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
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'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

[¢]

Set the spectral width to cover a range of 0-12 ppm.

[¢]

Use a pulse angle of 30-45 degrees.

[e]

Set the relaxation delay to 2-5 seconds.

o

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

[e]

Set the spectral width to cover a range of 0-200 ppm.

o

Use a pulse angle of 45 degrees.

[¢]

Set the relaxation delay to 2-5 seconds.

[¢]

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the residual solvent peak (DMSO-de at 2.50 ppm for *H and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2
mg of (3-Hydroxy-p-tolyl)urea with 100-200 mg of dry KBr powder. Grind the mixture to a
fine powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Record a background spectrum of the empty sample compartment.
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o Place the KBr pellet in the sample holder and record the sample spectrum.
o Scan the sample over a range of 4000-400 cm™2.

o Co-add at least 16 scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of (3-Hydroxy-p-tolyl)urea (approximately 1
mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:

o Introduce the sample into the ion source via a direct insertion probe or a gas
chromatograph inlet.

o Set the electron energy to 70 eV.
o Scan a mass range of m/z 40-500.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the major fragment ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (3-Hydroxy-p-tolyl)urea.
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Caption: Workflow for the spectroscopic characterization of (3-Hydroxy-p-tolyl)urea.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of (3-Hydroxy-p-tolyl)urea]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b098934#spectroscopic-data-nmr-ir-ms-for-3-hydroxy-
p-tolyl-urea]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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